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molecular formula C4H5N3O2S B2432041 Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate CAS No. 75028-16-9

Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No. B2432041
M. Wt: 159.16
InChI Key: HUTKBOFGPQYVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447429

Procedure details

To a mixture of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate (26 g), conc.hydrochloric acid (490 ml) and a small amount of copper was added dropwise over 40 minutes a solution of sodium nitrite (22.5 g) in water (28 ml) at -10° to -15° C. The mixture was stirred for 1.5 hours at the same temperature and for 30 minutes at 50° C. The reaction mixture was poured into ice-water (500 ml) and extracted with ethyl acetate. The extract was washed, dried and concentrated to give white powder of methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate (8.9 g).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:6][N:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[N:3]=1.[ClH:11].N([O-])=O.[Na+]>O.[Cu]>[Cl:11][C:2]1[S:6][N:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
NC1=NC(=NS1)C(=O)OC
Step Two
Name
Quantity
490 mL
Type
reactant
Smiles
Cl
Name
Quantity
22.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hours at the same temperature and for 30 minutes at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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